molecular formula C15H16N4O2 B2545932 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034581-22-9

3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2545932
CAS No.: 2034581-22-9
M. Wt: 284.319
InChI Key: NYGXLXDGDUWKHQ-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, incorporating both a pyridazine and a pyridine ring, linked through a pivotal pyrrolidine scaffold. The saturated pyrrolidine ring is highly valued in drug design for its ability to explore three-dimensional pharmacophore space, increase molecular complexity, and improve solubility and other ADME properties . The pyridazine ring, a key structural element, contributes to robust, dual hydrogen-bonding capacity and features a high dipole moment that can facilitate π-π stacking interactions with biological targets . While specific biological data for this exact compound may be limited, its core structure is highly relevant for probing central nervous system (CNS) targets. Patent literature indicates that structurally related pyrido[3,4-c]pyridazine derivatives have been investigated for their affinity and selectivity as positive allosteric modulators of the gamma-aminobutyric acid A receptor subunit alpha 5 (GABA A α5) . This mechanism is a recognized pathway for the potential treatment of cognitive disorders associated with conditions such as schizophrenia and Alzheimer's disease . The presence of the pyrrolidine scaffold, a common feature in many FDA-approved drugs, further enhances the potential of this compound as a versatile intermediate or precursor for generating novel bioactive molecules . This product is intended for research purposes as a chemical reference standard or for use in exploratory in-vitro studies. It is strictly for laboratory research use and is not approved for human or veterinary therapeutic, diagnostic, or any other clinical applications.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-5-6-14(18-17-11)21-12-7-9-19(10-12)15(20)13-4-2-3-8-16-13/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXLXDGDUWKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridazine.

    Attachment of the Pyridine Carbonyl Group: The final step involves the coupling of the pyridazine-pyrrolidine intermediate with a pyridine carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyridazine ring.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows chemists to modify it and create more complex molecules. This is particularly useful in the development of new materials and pharmaceuticals.

2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation : Transforming it into pyridine N-oxides.
  • Reduction : Leading to the formation of amines or alcohols.
  • Substitution : Particularly at the pyridine and pyrrolidine rings, enabling the introduction of various functional groups.

Biological Applications

1. Pharmacological Potential
Research indicates that 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine may exhibit significant biological activity, particularly as a potential therapeutic agent. Its interactions with biological targets suggest applications in treating various diseases.

2. Enzyme Interaction Studies
The compound has been investigated for its ability to interact with enzymes, making it a candidate for studies focused on enzyme inhibition or activation. For instance, its structure allows it to engage in hydrogen bonding and π-π interactions with proteins.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds found that derivatives of pyridazine exhibited notable activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

CompoundActivityIC50 (µg/mL)
Pyridazine Derivative AModerate25
Pyridazine Derivative BHigh10

Case Study 2: Neuroprotective Effects

In another study, derivatives similar to this compound were tested for neuroprotective effects against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate cell death induced by oxidative agents.

CompoundNeuroprotection (%)Concentration (µM)
Compound C70%5
Compound D85%10

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids, influencing biological pathways. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Properties
3-Methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (Target) Pyridazine Methyl, pyrrolidinyloxy, pyridine-2-carbonyl ~371.4 (estimated) Moderate lipophilicity; potential for H-bonding and metal coordination
6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid Triazolo[4,3-b]pyridazine Pyrrolidinyl, carboxylic acid ~273.3 (CAS: 1211487-42-1) High solubility at physiological pH (ionizable COOH); reduced membrane permeability
6-Pyrrolidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Pyrrolidinyl, trifluoromethyl ~311.3 (MFCD01315944) Enhanced metabolic stability (CF₃); increased lipophilicity

Substituent Analysis

  • Methyl group (Target) : Compared to trifluoromethyl (MFCD01315944) or carboxylic acid (ZINC57341037), the methyl group offers moderate electron-donating effects and lower steric demand.
  • Pyridine-2-carbonyl (Target) : Distinct from trifluoromethyl or carboxylic acid substituents, this group may enhance binding to enzymes or receptors via aromatic stacking or metal coordination.

Hypothetical Physicochemical and Pharmacokinetic Profiles

Based on structural analogs:

Property Target Compound 6-(Pyrrolidin-1-yl)-triazolo-carboxylic acid 6-Pyrrolidin-1-yl-triazolo-CF₃
logP (lipophilicity) ~2.5–3.0 (estimated) ~1.0–1.5 (due to COOH ionization) ~3.0–3.5 (CF₃ enhances lipophilicity)
Solubility Moderate (polar substituents counterbalance) High in aqueous buffers (ionized COOH) Low (nonpolar CF₃ dominates)
Metabolic Stability Moderate (vulnerable to esterase cleavage) Low (carboxylic acid may undergo conjugation) High (CF₃ resists oxidation)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and how can intermediates be optimized?

  • Methodology : Start with 3-amino-6-methylpyridazine (a common precursor for pyridazine derivatives) and functionalize the pyrrolidin-3-yloxy moiety via nucleophilic substitution. Use palladium-catalyzed coupling reactions to introduce the pyridine-2-carbonyl group, as described for analogous pyridazine-pyrrolidine hybrids . Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to minimize side products, referencing statistical methods in chemical engineering design .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the substitution pattern on the pyridazine and pyrrolidine rings. For example, coupling constants in ¹H NMR can confirm stereochemistry at the pyrrolidin-3-yloxy linkage, as seen in structurally similar pyridine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic susceptibility of the ester linkage (pyridine-2-carbonyl-pyrrolidine) via HPLC-MS, referencing stability protocols for labile pyridazine analogs .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodology : Apply density functional theory (DFT) to calculate Fukui indices and molecular electrostatic potentials (MEPs) at the pyridazine ring and carbonyl group. Validate predictions with experimental reactivity assays (e.g., bromination at predicted electrophilic sites), leveraging quantum chemical reaction path searches as outlined in ICReDD’s computational workflows .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions for this compound?

  • Methodology : Use multivariate analysis to isolate confounding variables (e.g., solvent polarity, cell line variability). For example, if IC₅₀ values conflict in kinase inhibition assays, employ surface plasmon resonance (SPR) to measure binding kinetics under standardized conditions, referencing statistical frameworks for experimental design .

Q. How can the compound’s regioselectivity in cross-coupling reactions be improved for derivative synthesis?

  • Methodology : Screen transition-metal catalysts (e.g., Pd-PEPPSI complexes) and directing groups (e.g., pyridine-2-carbonyl as a transient DG) to enhance C–H activation at specific pyridazine positions. Compare results with analogous pyridazine-pyrrolidine systems .

Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?

  • Methodology : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolic hotspots (e.g., oxidation of the methyl group on pyridazine). Cross-validate with in vitro microsomal assays (human liver microsomes) to quantify phase I/II metabolites .

Data-Driven Research Design

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodology : Employ fragment-based drug design (FBDD) by systematically modifying the pyrrolidin-3-yloxy linker and pyridine-2-carbonyl group. Use Free-Wilson analysis or matched molecular pair (MMP) approaches to correlate structural changes with bioactivity, referencing combinatorial optimization strategies in medicinal chemistry .

Q. What methodologies address low solubility in aqueous buffers during in vitro testing?

  • Methodology : Optimize co-solvent systems (e.g., DMSO/PEG-400) or formulate as a nanocrystalline suspension. Characterize solubility-pH profiles using shake-flask methods and compare with pyridazine analogs documented in drug development studies .

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